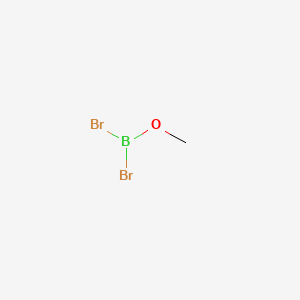
1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is a crystalline solid with an off-white color and is primarily used in research and industrial applications. This compound is known for its unique structure, which includes a piperidine ring substituted with a cyclopropylmethyl group and a carboxylic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions may involve the use of halides, acids, or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- 1-Methylpiperidine-2-carboxylic acid hydrochloride
- 2-Carboxy-1-methylpiperidine hydrochloride
- 1-Methylpiperidine-2-carboxylic acid
Comparison: 1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C10H18ClNO2 |
|---|---|
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-3-1-2-6-11(9)7-8-4-5-8;/h8-9H,1-7H2,(H,12,13);1H |
Clave InChI |
XPVGSFDGAFDYGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)CC2CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


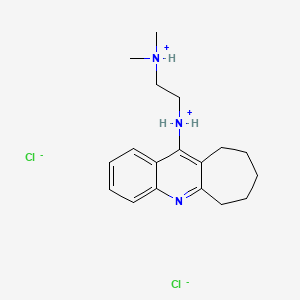
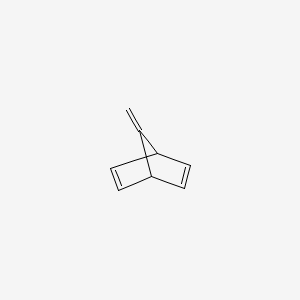
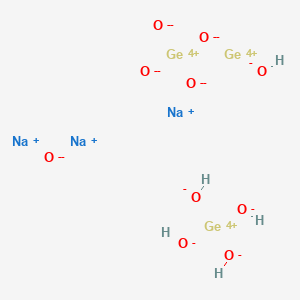
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
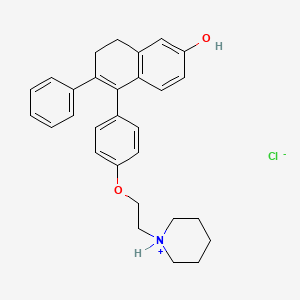
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
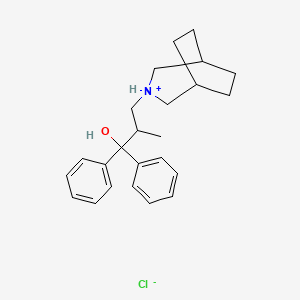
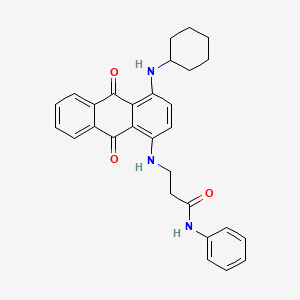

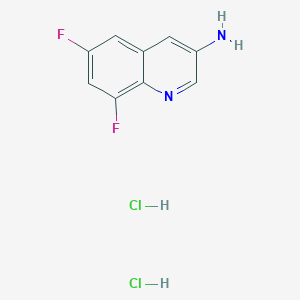


![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
